

A Technical Guide to Nilotinib-13C,d3 for Researchers

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Compound of Interest

Compound Name: Nilotinib-13C,d3

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Nilotinib-13C,d3**, a critical tool in pharmacokinetic and pharmacodynamic studies of the tyrosine kinase inhibitor, Nilotinib. This document outlines its commercial availability, its application as an internal standard in mass spectrometry-based quantification, and the fundamental signaling pathways affected by its unlabeled counterpart.

Introduction to Nilotinib and its Labeled Analog

Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor, representing a significant therapeutic advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl oncoprotein, which is characteristic of CML, thereby inhibiting its kinase activity.[1][3] This targeted inhibition blocks downstream signaling pathways that drive the uncontrolled proliferation of leukemic cells and promotes their programmed cell death (apoptosis).[1]

To facilitate precise and accurate quantification of Nilotinib in biological matrices, stable isotope-labeled internal standards, such as **Nilotinib-13C,d3**, are indispensable.[4] The incorporation of heavy isotopes (in this case, Carbon-13 and Deuterium) results in a compound with a higher molecular weight but nearly identical chemical and physical properties to the parent drug.[4] This allows it to be distinguished by mass spectrometry while co-eluting with the unlabeled drug during chromatography, correcting for variations in sample preparation and instrument response.[5][6]

Commercial Suppliers of Nilotinib-13C,d3

A variety of chemical and life science suppliers offer **Nilotinib-13C,d3** for research purposes. The table below summarizes key information from several prominent vendors. Researchers should always request a certificate of analysis for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpress	Nilotinib-13C,d3	1261398-62-2	$C_{27}^{13}CH_{19}D_3F_3N_7O$	533.53
Santa Cruz Biotechnology	Nilotinib-d3	1215678-43-5	$C_{28}H_{19}D_3F_3N_7O$	532.53
Simson Pharma	Nilotinib D3	1215678-43-5	Not Specified	Not Specified

Note: Product details, including CAS numbers and molecular formulas, may vary slightly between suppliers. It is crucial to consult the supplier's technical documentation for precise information.

Experimental Protocol: Quantification of Nilotinib in Human Plasma using LC-MS/MS with Nilotinib-13C,d3 Internal Standard

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Nilotinib in human plasma.^{[5][6][7]}

1. Materials and Reagents:

- Nilotinib analytical standard
- **Nilotinib-13C,d3** (Internal Standard, IS)
- Human plasma (with anticoagulant, e.g., EDTA)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Preparation of Stock and Working Solutions:

- Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in methanol.
- **Nilotinib-13C,d3** (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Nilotinib-13C,d3** in methanol.
- Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of human plasma in a microcentrifuge tube, add a specified volume of the IS working solution.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Nilotinib: m/z 530.4 \rightarrow 289.5
 - **Nilotinib-13C,d3**: m/z 534.4 \rightarrow 292.5 (adjust based on specific labeling)
 - Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Nilotinib to the IS against the concentration of the calibration standards.
- Use a linear regression model to fit the calibration curve.
- Determine the concentration of Nilotinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Nilotinib's Mechanism of Action: Bcr-Abl Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase.^{[1][2]} This oncoprotein drives CML by activating a network of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The diagram below illustrates the core signaling cascades affected by Nilotinib.

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking key downstream signaling pathways.

The constitutive activity of the Bcr-Abl fusion protein leads to the activation of several critical downstream signaling pathways that are central to the malignant phenotype of CML cells.^{[8][9][10]}

- **RAS/MAPK Pathway:** The Bcr-Abl oncoprotein activates the RAS/RAF/MEK/ERK pathway, which is a primary driver of cell proliferation.^{[8][10]} This activation is often mediated through adaptor proteins like GRB2.^[8]
- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for promoting cell survival and proliferation.^{[8][11]} Bcr-Abl activates PI3K, which in turn activates AKT.^[10] Activated AKT has numerous downstream targets, including the inhibition of pro-apoptotic proteins (like Bad) and the activation of mTOR, a key regulator of cell growth and protein synthesis.^{[8][11]}
- **JAK/STAT Pathway:** The JAK/STAT pathway is also activated by Bcr-Abl.^[12] Specifically, STAT5 is a key downstream effector that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival, such as Bcl-xL.^[10]

By inhibiting the primary Bcr-Abl kinase, Nilotinib effectively dampens the activity of these interconnected pathways, leading to a reduction in leukemic cell proliferation and an increase

in apoptosis.[1] This targeted approach underscores the efficacy of Nilotinib in the treatment of CML.

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